molecular formula C8H10N2O2S B2871288 rac-methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate CAS No. 2445750-38-7

rac-methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

Cat. No.: B2871288
CAS No.: 2445750-38-7
M. Wt: 198.24
InChI Key: BBWKPFKVCNCIMT-CRCLSJGQSA-N
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Description

rac-methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a cyclopropane-based compound featuring a 2-amino-1,3-thiazole substituent and a methyl ester group. Its molecular formula is C₈H₁₀N₂O₂S with a molecular weight of 221.64 g/mol . The "rac" designation indicates a racemic mixture of enantiomers, while the (1R,2S) stereochemistry specifies the relative configuration of the cyclopropane ring. This compound is cataloged as a building block in synthetic chemistry, suggesting its utility in medicinal chemistry or agrochemical research, particularly for constructing bioactive heterocycles .

Properties

IUPAC Name

methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWKPFKVCNCIMT-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Carboxylate Derivatives

Cyclopropane rings are common in bioactive molecules due to their inherent ring strain and conformational rigidity. Below is a comparison of the target compound with analogous cyclopropane derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS/Ref
rac-methyl (1R,2S)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate C₈H₁₀N₂O₂S 2-amino-1,3-thiazole, methyl ester 221.64
(1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate C₈H₁₂O₃ Hydroxymethyl, cyclopentene 156.18
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid C₉H₁₄O₄ tert-Butoxy carbonyl, carboxylic acid 210.21
(1R,2S)-1-p-Tolyl-cyclopropane-1,2-dicarboxylic acid C₁₃H₁₄O₄ p-Tolyl, dicarboxylic acid 258.25

Key Observations :

  • Bioactivity Potential: The 2-amino-1,3-thiazole group in the target compound is a privileged scaffold in drug discovery (e.g., antibiotics, kinase inhibitors), distinguishing it from analogs with non-heterocyclic substituents .
  • Stereochemical Complexity: The (1R,2S) configuration may confer unique binding properties compared to other stereoisomers, as seen in enantiopure amino alcohols like (1R,2S)-2-amino-1,2-diphenylethanol, which exhibit stereospecific biological activity .
  • Synthetic Utility : Unlike tert-butoxy-protected analogs (e.g., ), the methyl ester in the target compound is more labile, making it a versatile intermediate for hydrolysis or transesterification reactions .
Thiazole-Containing Compounds

The 2-amino-1,3-thiazole moiety is critical for interactions with biological targets. A comparison with related thiazole derivatives reveals:

Compound Name Structure Key Differences
5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol Bi-heterocyclic (thiazole + oxadiazole) Lacks cyclopropane ring; used in propanamide synthesis
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Thiazole + acetate ester Simpler backbone; precursor to hydrazides

Key Observations :

  • The cyclopropane ring in the target compound introduces steric constraints that may enhance metabolic stability compared to linear thiazole-acetate derivatives .

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